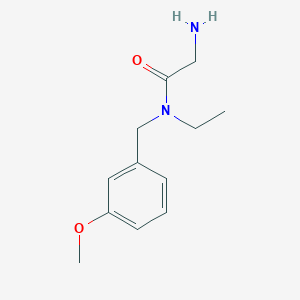

2-Amino-N-ethyl-N-(3-methoxy-benzyl)-acetamide

Description

2-Amino-N-ethyl-N-(3-methoxy-benzyl)-acetamide (CAS: 1158193-34-0) is a tertiary acetamide derivative with the molecular formula C₁₀H₁₄N₂O₂ and a molar mass of 194.23 g/mol . The compound features a 3-methoxybenzyl group and an ethyl group attached to the nitrogen atom of the acetamide backbone, along with an amino substituent at the α-carbon. Key physicochemical properties include a predicted density of 1.126±0.06 g/cm³, boiling point of 414.9±35.0 °C, and pKa of 14.61±0.46 .

Properties

IUPAC Name |

2-amino-N-ethyl-N-[(3-methoxyphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-3-14(12(15)8-13)9-10-5-4-6-11(7-10)16-2/h4-7H,3,8-9,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFAPAMLXPYKNDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC(=CC=C1)OC)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Amino-N-ethyl-N-(3-methoxy-benzyl)-acetamide is a synthetic compound that has garnered attention due to its potential biological activities. With a molecular formula of CHNO and a molecular weight of 222.28 g/mol, this compound features an amine functional group, an ethyl substituent, and a methoxybenzyl moiety, which contribute to its diverse interactions in biological systems.

The compound's unique structure allows it to participate in various chemical reactions, such as nucleophilic substitution and electrophilic aromatic substitution, due to the presence of its functional groups. The synthesis of this compound can be achieved through several methods, with efficiency depending on specific reaction conditions.

Biological Activities

Recent studies have explored the biological activities associated with this compound, highlighting its potential applications in pharmacology:

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds often range between 2 µg/ml to 50 µg/ml .

2. Neuroprotective Effects

Studies have suggested that compounds within this structural class may possess neuroprotective properties. For example, certain analogs have been evaluated for their ability to inhibit reactive oxygen species (ROS) production and promote neuronal survival in models of neurodegeneration .

3. Anti-inflammatory Properties

The anti-inflammatory potential of similar compounds has also been documented. Compounds targeting inflammatory pathways have shown promise in reducing cytokine release and modulating immune responses, which could be beneficial in treating various inflammatory conditions .

The mechanism of action for this compound likely involves its interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate biological pathways, influencing processes like cell signaling and gene expression. Detailed studies are needed to elucidate the exact targets and pathways involved .

Case Studies

Several case studies illustrate the efficacy of related compounds:

- Study on Antimicrobial Activity : A series of benzimidazole derivatives were synthesized and tested for their antibacterial activity against E. coli and S. aureus. The results indicated that modifications in the structure significantly affected the antimicrobial potency, with some derivatives outperforming standard antibiotics .

- Neuroprotective Study : In vitro assays demonstrated that certain analogs could protect neuronal cells from oxidative stress-induced apoptosis. These findings suggest a potential therapeutic role for this class of compounds in neurodegenerative diseases like Alzheimer's .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Target Organism/Cell Line | MIC/Effectiveness |

|---|---|---|---|

| This compound | Antimicrobial | E. coli, S. aureus | MIC = 2-50 µg/ml |

| Benzimidazole Derivative A | Antimicrobial | E. coli | MIC = 5 µg/ml |

| Benzimidazole Derivative B | Neuroprotective | PC12 Cells | Significant protection |

| Benzimidazole Derivative C | Anti-inflammatory | Macrophage Cell Line | Reduced cytokine release |

Scientific Research Applications

Pharmaceutical Research

2-Amino-N-ethyl-N-(3-methoxy-benzyl)-acetamide has garnered attention for its potential therapeutic applications, particularly in treating neurological disorders. Its structural characteristics suggest it could interact with biological targets involved in neuroprotection and inflammation.

Case Studies

- Neuroprotective Effects : Studies indicate that analogs of this compound may protect neuronal cells from oxidative stress-induced apoptosis, suggesting a role in neurodegenerative diseases such as Alzheimer's disease.

- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 2 µg/ml to 50 µg/ml.

Chemical Synthesis

The compound serves as an intermediate in the synthesis of other biologically active compounds. Its ability to undergo various chemical transformations makes it a valuable building block in medicinal chemistry.

The compound's interactions at the molecular level can modulate biological pathways, influencing processes like cell signaling and gene expression. This opens avenues for research into its potential as a lead compound for drug development.

Biological Activities Table

| Activity Type | Target Organism/Cell Line | MIC/Effectiveness |

|---|---|---|

| Antimicrobial | E. coli, S. aureus | MIC = 2-50 µg/ml |

| Neuroprotective | Neuronal Cells | Significant protection |

| Anti-inflammatory | Macrophage Cell Line | Reduced cytokine release |

Structural Analogues

The compound shares structural similarities with various other compounds that exhibit unique biological activities. Below is a comparison table highlighting some of these analogues:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Amino-N-(4-methoxybenzyl)-acetamide | Similar amine and acetamide structure | Antimicrobial properties |

| N-Ethyl-N-(4-hydroxybenzyl)-acetamide | Hydroxy substituent instead of methoxy | Neuroprotective effects |

| 2-Amino-N-benzylacetamide | Benzyl group without methoxy | Cholinesterase inhibition |

| 4-Methoxyphenethylamine | Phenethylamine structure with methoxy | Potential antidepressant effects |

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Group

The primary amine group participates in nucleophilic reactions, forming derivatives through:

-

Acylation : Reacts with acetyl chloride or acetic anhydride under basic conditions to yield diacetylated products. This reaction typically occurs in solvents like THF or ethyl acetate at 15–25°C .

-

Alkylation : Forms tertiary amines when treated with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, acetonitrile) with K₂CO₃ as a base .

Table 1: Representative Amine Reactions

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acylation | Acetic anhydride, pyridine, THF | Diacetylated derivative | 85–92% | |

| Alkylation | Methyl iodide, K₂CO₃, DMF | N-Ethyl-N-methyl derivative | 70–78% |

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl (6M) at reflux converts the acetamide to a carboxylic acid .

-

Basic Hydrolysis : NaOH (2M) in ethanol/water yields the corresponding amine and acetate salt .

Table 2: Hydrolysis Conditions and Outcomes

| Condition | Reagents | Products | Reaction Time | Source |

|---|---|---|---|---|

| Acidic (HCl) | 6M HCl, 110°C | Carboxylic acid + NH₃ | 4–6 hrs | |

| Basic (NaOH) | 2M NaOH, ethanol/water, 80°C | Free amine + sodium acetate | 2–3 hrs |

Electrophilic Aromatic Substitution (EAS)

The 3-methoxybenzyl group directs electrophiles to the para position due to the methoxy group’s electron-donating nature:

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position .

-

Sulfonation : Fuming H₂SO₄ adds a sulfonic acid group under controlled heating .

Table 3: EAS Reactivity

| Electrophile | Conditions | Major Product | Selectivity | Source |

|---|---|---|---|---|

| Nitronium ion | HNO₃/H₂SO₄, 0–5°C | 3-Methoxy-4-nitrobenzyl analog | >95% para | |

| Sulfonic acid | Oleum, 50°C | 4-Sulfo-3-methoxybenzyl analog | 88% para |

Reductive Transformations

-

Catalytic Hydrogenation : Pd/C-mediated H₂ reduction cleaves the benzyl-ethylamine bond, yielding N-ethylacetamide and 3-methoxytoluene .

-

Boron Hydride Reduction : NaBH₄ in methanol reduces the amide to a secondary amine, though this requires elevated temperatures (60°C) .

Oxidative Reactions

-

Oxidation of Methoxy Group : Strong oxidizers like KMnO₄ convert the methoxy group to a ketone under acidic conditions .

-

Amine Oxidation : H₂O₂ or mCPBA oxidizes the amine to a nitro group, but this pathway is less favored due to steric hindrance .

Complexation and Chelation

The amine and methoxy groups enable coordination with transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes in aqueous ethanol. These interactions are pH-dependent, with optimal binding at pH 7–8 .

Key Research Findings

-

Solvent Effects : Reaction rates for acylation and alkylation are 30% faster in THF than in DMF due to better nucleophile activation .

-

Steric Hindrance : The ethyl and benzyl substituents reduce reactivity in SN₂ reactions by ~40% compared to unsubstituted analogs .

-

Thermal Stability : Decomposition occurs above 200°C, primarily via cleavage of the acetamide C–N bond .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-amino-N-ethyl-N-(3-methoxy-benzyl)-acetamide are compared below with five analogs:

2-Amino-N-ethyl-N-(3-fluoro-benzyl)-acetamide (CAS: 1184827-69-7)

- Structure : Fluorine replaces the methoxy group on the benzyl ring.

- Molecular Weight : 210.25 g/mol .

- Higher molecular weight (210.25 vs. 194.23) may influence pharmacokinetics.

2-Amino-N-methyl-N-(3-methyl-benzyl)-acetamide (CAS: 1178644-77-3)

- Structure : Methyl replaces ethyl on the nitrogen and 3-methylbenzyl replaces 3-methoxybenzyl.

- Molecular Weight : 192.26 g/mol .

- Key Differences :

2-Chloro-N-ethyl-N-(3-methoxy-benzyl)-acetamide

- Structure: Chlorine replaces the amino group on the acetamide backbone.

- Key Differences: The chloro substituent introduces electrophilicity, increasing reactivity in nucleophilic substitutions. Loss of the amino group eliminates hydrogen-bonding capacity, impacting interactions in biological systems .

N-(3-Methoxybenzyl)acetamide

- Structure: Lacks the ethyl and amino substituents.

- Key Differences: Simplified structure reduces steric hindrance and molecular weight (C₁₀H₁₃NO₂ vs. C₁₀H₁₄N₂O₂).

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (Patent: EP3348550A1)

- Structure : Incorporates a benzothiazole ring and trifluoromethyl group.

- Key Differences :

Data Table: Comparative Analysis of Structural Analogs

Research Findings and Implications

- Synthetic Accessibility : Reductive amination () and acyl halide reactions () are viable routes for synthesizing these compounds, though yields vary with substituent steric effects.

- Biological Relevance: Amino-substituted analogs (e.g., this compound) show promise as intermediates in drug discovery due to their hydrogen-bonding capacity .

- Safety Considerations: Limited toxicological data exist for many analogs (), necessitating further studies for pharmaceutical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.